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Compound of Interest

Compound Name: Quinofumelin

Cat. No.: B3026455

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship
(SAR) of quinofumelin and its derivatives, a novel class of fungicides. Quinofumelin exhibits
potent activity against a range of plant-pathogenic fungi, including Pyricularia oryzae (rice
blast) and Botrytis cinerea (gray mold), by targeting the enzyme dihydroorotate dehydrogenase
(DHODH), a key player in the de novo pyrimidine biosynthesis pathway. This document details
the quantitative SAR data, experimental protocols for synthesis and biological evaluation, and
visualizes the key pathways and workflows.

Mechanism of Action: Inhibition of Dihydroorotate
Dehydrogenase

Quinofumelin's antifungal activity stems from its specific inhibition of class Il dihydroorotate
dehydrogenase (DHODH).[1] This enzyme catalyzes the oxidation of dihydroorotate to orotate,
a crucial step in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA,
RNA, and protein synthesis in fungi.[1] By blocking this pathway, quinofumelin effectively halts
fungal growth. The potent inhibitory activity of quinofumelin against P. oryzae DHODH Il has
been quantified with an IC50 value of 2.8 nM.[1]

The signaling pathway below illustrates the point of inhibition by quinofumelin in the de novo
pyrimidine biosynthesis pathway.
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De novo pyrimidine biosynthesis pathway and inhibition by quinofumelin.

Structure-Activity Relationship of Quinofumelin
Derivatives

The development of quinofumelin involved systematic modifications of a lead compound, N-
(1-methylcyclohexyl)quinoline-3-carboxamide, to optimize its antifungal activity. The following
tables summarize the quantitative SAR data for various derivatives against rice blast
(Pyricularia oryzae) and gray mold (Botrytis cinerea).[2]

Modifications of the Cyclohexane Ring

Initial modifications focused on the substituent at the 1-position of the cyclohexane ring. The
introduction of a benzyl group (compound 1g) led to a significant increase in activity against
both rice blast and gray mold compared to the lead compound with a methyl group.[2]
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Compound R Rice Blast LC50 Gray Mold LC50
(ppm) (ppm)

1 Me 100 300

1a Et 50 >300

1b n-Pr 100 >300

1c i-Pr 100 >300

1d c-Pr 100 >300

le n-Bu >100 >300

1f Ph 100 >300

19 Bn 10 30

Linkage between Cyclohexane and Quinoline Rings

The nature of the linkage between the cyclohexane and quinoline moieties was found to be
critical for activity. The quinoline-3-carboxamide linkage (compound 2) maintained high activity,
while other linkage types resulted in a loss of efficacy.[2]
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Rice Blast LC50

Gray Mold LC50

Compound Linkage
(ppm) (ppm)
Cyclohexane-1-
1g ) 10 30
carboxamide
uinoline-3-
2 Q ) 10 30
carboxamide
2a Ether >100 >300
2b Thioether >100 >300
2c Sulfoxide >100 >300
2d Sulfone >100 >300
2e Methylene >100 >300
2f Amine >100 >300

Phenyl Ring Substituents

Substituents on the phenyl ring of the benzyl group were explored. Generally, substitutions on

the phenyl ring did not lead to an improvement in antifungal activity.[2]

Rice Blast LC50

Gray Mold LC50

Compound R
(ppm) (ppm)
2 H 10 30
2g 2-F 10 30
2h 3-F 10 100
2i 4-F 10 30
2j 4-Cl 10 30
2k 4-Me 10 30
2l 4-OMe 10 100
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Quinoline Ring Substituents

Similarly, the introduction of substituents on the quinoline ring did not enhance the fungicidal

potency.[2]
Compound R Rice Blast LC50 Gray Mold LC50
(ppm) (ppm)
2 H 10 30
am 6-F 10 30
an -F 10 30
20 8-F 10 30
2p 6-Cl 10 30
2q 7-Cl 10 30
2r 6-Me 10 30
2s 7-Me 10 30

Conformationally Restricted and Bioisosteric

Derivatives

To improve activity further, conformational analysis of compound 2 was performed. A

conformationally cemented derivative (3) was synthesized but showed decreased activity.

However, replacing the cyclohexane ring with a dimethyl group (compound 4) increased

activity. Finally, the introduction of a difluoro group at the 4-position of the isoquinoline ring

(compound 5, quinofumelin) resulted in a significant enhancement of fungicidal activity.[2]
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o Rice Blast LC50 Gray Mold LC50
Compound Modification
(ppm) (ppm)
2 - 10 30
Conformationally
3 100 100
cemented
Cyclohexane to
4 _ 3 10
dimethyl
) ) 4,4-difluoro-3,3-
5 (Quinofumelin) 1 3

dimethyl

Experimental Protocols
Synthesis of Quinofumelin Derivatives

The synthesis of quinofumelin and its derivatives generally follows the workflow illustrated
below. The specific reaction conditions and reagents are detailed in the subsequent protocols

for key compounds.[2]

Bischler-Napieralski
Cyclization
Quinoline-3-carbonitrile & Ritter Reaction Dihydroisoquinolinyl-quinoline Further Modification 9 a P
Substituted Cyclohexanol/Alcohol (e.g., H2S04, Benzene) Intermediate (e.g., Halogenation) QuIrEfiL T P

Click to download full resolution via product page
General synthetic workflow for quinofumelin derivatives.
Protocol for the Synthesis of N-(1-benzylcyclohexyl)quinoline-3-carboxamide (2):[2]

e To a solution of quinoline-3-carbonitrile (1.0 mmol) in benzene (1 mL), add sulfuric acid (0.4
mL) at 0°C.
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Stir the mixture at room temperature for 10 minutes.

Add 1-benzylcyclohexanol (1.0 mmol) to the mixture and stir at 80°C for 1 hour.

Pour the reaction mixture into ice water (50 mL) and extract with benzene (50 mL).

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

Purify the residue by silica gel chromatography to yield compound 2.

Protocol for the Synthesis of 3-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline (4):[2]

Follow the Ritter Reaction procedure as described for compound 2, using 2-methyl-1-
phenylpropan-2-ol instead of 1-benzylcyclohexanol.

The resulting intermediate undergoes Bischler-Napieralski cyclization.

To the residue after workup, add diethyl ether and stir for 10 minutes.

Filter the insoluble matter and concentrate the filtrate in vacuo to obtain compound 4.

Protocol for the Synthesis of 3-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline
(5, Quinofumelin): The synthesis of quinofumelin from intermediate 4 involves a radical
benzylic dibromination followed by a double halogen exchange, though specific details are
proprietary.

Biological Assays
Rice Blast (Pyricularia oryzae) Control Test (Curative Effects):[2]

e Spray conidial suspensions of Pyricularia oryzae onto potted rice plants (Oryza sativa cv.
Sachikaze) at the third to fourth leaf stage.

o Place the pots in an inoculation room at 20—23°C to promote disease onset.
» Prepare test compounds in a 50% aqueous acetone solution containing 0.05% Tween 20.

e Spray the test solutions onto the inoculated plants.
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» After 4-5 days in a greenhouse, assess the lesion area on the leaves and calculate the
control value compared to untreated plants.

e Determine the LC50 value (concentration causing 50% control) from the results.
Gray Mold (Botrytis cinerea) Control Test (Curative Effects):[2]

 Inoculate potted cucumber plants (Cucumis sativus cv. Sagami-hanjiro) at the two-leaf stage
with mycelial disks of Botrytis cinerea.

e Maintain the inoculated plants at 20-23°C for 3 days in a high-humidity environment.

o Prepare test compounds as described for the rice blast assay.

e Spray the test solutions onto the inoculated plants.

o After 2 days in a greenhouse, measure the lesion diameter and calculate the control value.

o Determine the LC50 value from the results.

Conclusion

The structure-activity relationship studies of quinofumelin derivatives have revealed key
structural features essential for their potent antifungal activity. A benzyl group at the 1-position
of the cyclohexane ring and a quinoline-3-carboxamide linkage are crucial for high efficacy.
While substitutions on the phenyl and quinoline rings did not improve activity, bioisosteric
replacement of the cyclohexane ring with a 4,4-difluoro-3,3-dimethylisoquinoline moiety led to
the discovery of quinofumelin, a highly active fungicide. The detailed protocols provided
herein offer a basis for further research and development of novel DHODH inhibitors for crop
protection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://data.epo.org/publication-server/rest/v1.2/publication-dates/20170308/patents/EP2283151NWB1/document.pdf
https://www.science.gov/topicpages/c/commercial+antifungal+agents.html
https://www.benchchem.com/product/b3026455#structure-activity-relationship-of-quinofumelin-derivatives
https://www.benchchem.com/product/b3026455#structure-activity-relationship-of-quinofumelin-derivatives
https://www.benchchem.com/product/b3026455#structure-activity-relationship-of-quinofumelin-derivatives
https://www.benchchem.com/product/b3026455#structure-activity-relationship-of-quinofumelin-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3026455?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

